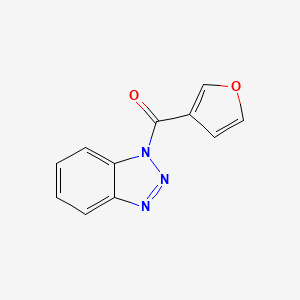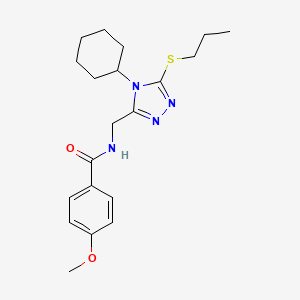
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, also known as EBMQ, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EBMQ belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives, including those related to 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, have been extensively studied for their potential applications in biochemistry and medicine. These compounds are recognized for their efficiency as fluorophores, utilized in studying various biological systems. Their significance is highlighted in the exploration of new, more sensitive, and selective compounds for bio-imaging and diagnostics. Furthermore, aminoquinolines, a category to which this compound belongs, show promise as antioxidants and radioprotectors, suggesting a broad spectrum of potential medical applications (Aleksanyan & Hambardzumyan, 2013).
Antioxidant and Radical Scavenging Activities
Research into quinoline derivatives has also focused on their capacity to act as antioxidants and radical scavengers. The ability of these compounds to interact with radicals and protect against DNA oxidation makes them valuable in the development of therapeutic agents aimed at mitigating oxidative stress-related diseases. This aspect is crucial for designing drugs with enhanced efficacy and reduced side effects in treatments involving oxidative stress and inflammation (Xi & Liu, 2014).
properties
IUPAC Name |
(4-ethoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3.ClH/c1-2-27-17-9-7-16(8-10-17)22(25)19-15-23-20-6-4-3-5-18(20)21(19)24-11-13-26-14-12-24;/h3-10,15H,2,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLBDJTRFAAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

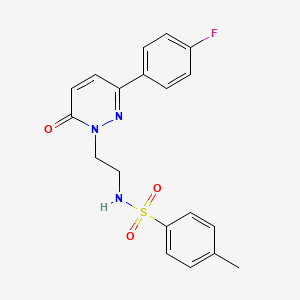
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)

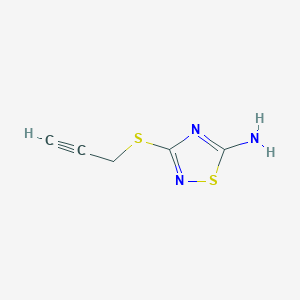
![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)
![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
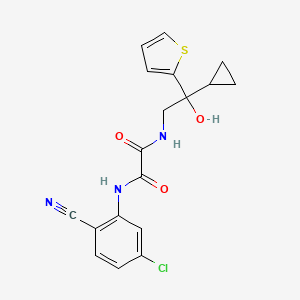
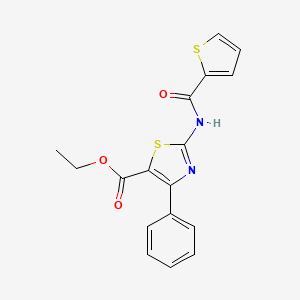
![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)
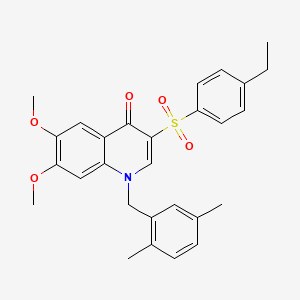
![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)
